(S)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine
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Overview
Description
(S)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is a chiral amine compound that features a pyridine ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-fluoropyridine.
Chiral Amine Introduction: The chiral amine group is introduced through a nucleophilic substitution reaction. This can be achieved using a chiral auxiliary or a chiral catalyst to ensure the desired stereochemistry.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the nucleophilic substitution reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, are used under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is employed in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, depending on its application.
Pathways Involved: The compound can modulate signaling pathways, such as neurotransmitter release or receptor activation, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine: The racemic mixture, which contains both enantiomers.
1-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine: A homologous compound with an additional carbon atom in the side chain.
Uniqueness
(S)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. This stereochemistry is crucial for its application in medicinal chemistry, where the desired biological activity is often enantioselective.
Properties
Molecular Formula |
C7H8ClFN2 |
---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-5-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c1-4(10)6-2-5(9)3-11-7(6)8/h2-4H,10H2,1H3/t4-/m0/s1 |
InChI Key |
CMKFVUUBASACSH-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=C(N=CC(=C1)F)Cl)N |
Canonical SMILES |
CC(C1=C(N=CC(=C1)F)Cl)N |
Origin of Product |
United States |
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